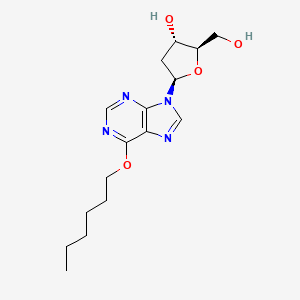
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. The unique structural features of this compound, including the hexyloxy group, make it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine typically involves multiple steps. The starting material is often a purine derivative, which undergoes glycosylation with a protected sugar moiety. The hexyloxy group is introduced through an alkylation reaction. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the purine ring or the sugar moiety.
Reduction: This reaction can reduce any oxidized functional groups.
Substitution: This reaction can replace the hexyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or functionalized analogs.
Aplicaciones Científicas De Investigación
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for potential antiviral and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine involves its incorporation into nucleic acids. This incorporation can disrupt normal cellular processes, leading to antiviral or anticancer effects. The compound may target specific enzymes involved in DNA replication or repair, thereby inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)adenine
- 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)guanine
- 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)cytosine
Uniqueness
The presence of the hexyloxy group in 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(hexyloxy)-9H-purine distinguishes it from other nucleoside analogs. This structural feature may enhance its lipophilicity, potentially improving its cellular uptake and bioavailability. Additionally, the hexyloxy group may confer unique interactions with biological targets, making this compound a valuable tool for research and therapeutic applications.
Propiedades
Número CAS |
184777-71-7 |
|---|---|
Fórmula molecular |
C16H24N4O4 |
Peso molecular |
336.39 g/mol |
Nombre IUPAC |
(2R,3S,5R)-5-(6-hexoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H24N4O4/c1-2-3-4-5-6-23-16-14-15(17-9-18-16)20(10-19-14)13-7-11(22)12(8-21)24-13/h9-13,21-22H,2-8H2,1H3/t11-,12+,13+/m0/s1 |
Clave InChI |
QGDBDKQGLGWTRH-YNEHKIRRSA-N |
SMILES isomérico |
CCCCCCOC1=NC=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canónico |
CCCCCCOC1=NC=NC2=C1N=CN2C3CC(C(O3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


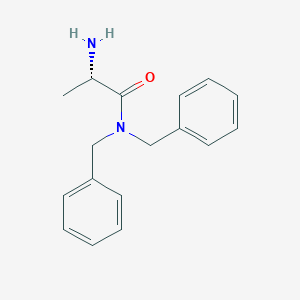
![3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol](/img/structure/B14255670.png)
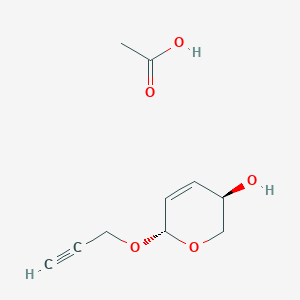
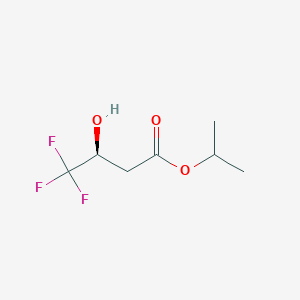
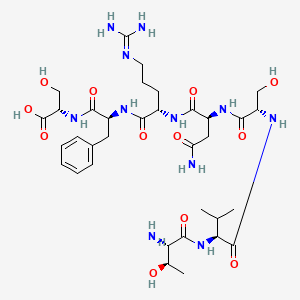

![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide](/img/structure/B14255717.png)
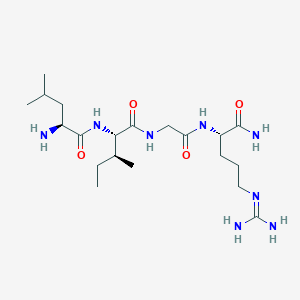
![Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-](/img/structure/B14255729.png)
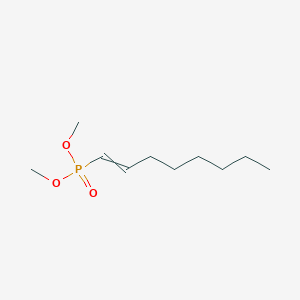
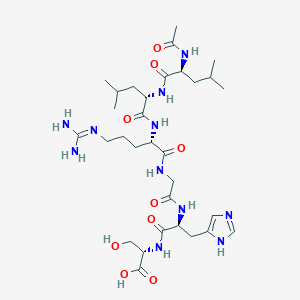
![Methanone, phenyl[2-(phenylethynyl)phenyl]-](/img/structure/B14255752.png)
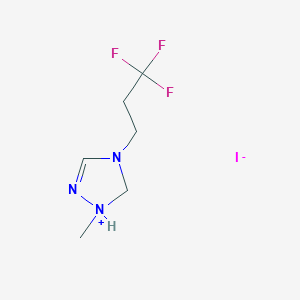
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
